6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is a complex organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and a picolinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinaldehyde Core: The picolinaldehyde core can be synthesized through the Vilsmeier-Haack reaction, which involves the reaction of a substituted pyridine with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles such as halides, thiols, or amines in the presence of a base.
Major Products Formed
Oxidation: 6-(Aminomethyl)-5-cyclopropoxypicolinic acid.
Reduction: 6-(Aminomethyl)-5-cyclopropoxypicolinalcohol.
Substitution: Derivatives with different functional groups replacing the aminomethyl group.
Scientific Research Applications
6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving aldehyde and amine functionalities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target proteins, while the aldehyde group can participate in covalent bonding with nucleophilic residues in the active site of enzymes.
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2,6-Dihydroxynaphthalene derivatives: Used in various fields of synthetic chemistry.
Uniqueness
6-(Aminomethyl)-5-cyclopropoxypicolinaldehyde is unique due to the presence of both a cyclopropoxy group and a picolinaldehyde moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in different scientific domains.
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(aminomethyl)-5-cyclopropyloxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-5-9-10(14-8-2-3-8)4-1-7(6-13)12-9/h1,4,6,8H,2-3,5,11H2 |
InChI Key |
BGVVXRBZIOAKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.